molecular formula C3H3N3O B14739831 1,3,5-Triazin-2(1H)-one CAS No. 2492-97-9

1,3,5-Triazin-2(1H)-one

Cat. No.: B14739831
CAS No.: 2492-97-9
M. Wt: 97.08 g/mol
InChI Key: OPOJRMTZHYUKLY-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one is a heterocyclic compound with a triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazin-2(1H)-one can be synthesized through various methods. One efficient method involves the use of ruthenium-catalyzed synthesis from alcohols and guanylureas under mild conditions . This method allows for the formation of tri-substituted 1,3,5-triazinones with a broad scope of alcohols and guanylureas.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazinones and dihydro triazinones, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions help in reducing neuronal death and inflammation.

Comparison with Similar Compounds

1,3,5-Triazin-2(1H)-one can be compared with other similar compounds, such as:

    1,3,5-Triazine: A parent compound with a similar ring structure but different functional groups.

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.

    Melamine (2,4,6-Triamino-1,3,5-triazine): Widely used in the production of plastics and resins.

Properties

IUPAC Name

1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O/c7-3-5-1-4-2-6-3/h1-2H,(H,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOJRMTZHYUKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552309
Record name 1,3,5-Triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2492-97-9
Record name 1,3,5-Triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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